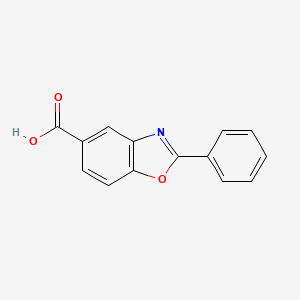

2-Phenyl-benzooxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)15-13(18-12)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJLCBQGDIBMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400108 | |

| Record name | 2-Phenyl-benzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21095-64-7 | |

| Record name | 2-Phenyl-benzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21095-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenyl Benzooxazole 5 Carboxylic Acid

Classical and Conventional Synthetic Routes to the Benzoxazole (B165842) Core

Traditional methods for constructing the benzoxazole ring system have long been established, primarily relying on thermal condensation with or without a strong acid catalyst to facilitate the crucial dehydration and cyclization steps.

The most fundamental route to 2-substituted benzoxazoles is the direct condensation of a 2-aminophenol (B121084) with a carboxylic acid or its more reactive derivative, such as an acid halide. ckthakurcollege.netnih.goveurekaselect.com In the specific synthesis of 2-phenyl-benzooxazole-5-carboxylic acid, the reaction involves the condensation of 3-amino-4-hydroxybenzoic acid with benzoic acid.

The reaction mechanism proceeds through an initial acylation of the amino group of 3-amino-4-hydroxybenzoic acid by benzoic acid, forming an intermediate N-(2-hydroxy-5-carboxyphenyl)benzamide. This is followed by an acid-catalyzed intramolecular cyclodehydration, where the phenolic hydroxyl group attacks the amide carbonyl carbon, eliminating a molecule of water to form the stable oxazole (B20620) ring. While direct condensation with a carboxylic acid requires high temperatures, the use of a more reactive acyl chloride, such as benzoyl chloride, can sometimes allow for milder conditions, though it may generate hydrogen chloride as a byproduct. sciencemadness.org

To overcome the high energy requirements of direct thermal condensation, polyphosphoric acid (PPA) is widely used as both a catalyst and a dehydrating agent. acs.orgccsenet.org It is often the reagent of choice for synthesizing 2-arylbenzoxazoles from 2-aminophenols and carboxylic acids. researchgate.netesisresearch.org

In the synthesis of this compound, 3-amino-4-hydroxybenzoic acid and benzoic acid are heated in PPA. researchgate.net The mechanism in PPA is multifaceted. PPA first activates the benzoic acid by forming a mixed phosphoric-carboxylic anhydride, a much more powerful acylating agent. sciencemadness.org This readily acylates the amino group of the 3-amino-4-hydroxybenzoic acid. The acidic medium then promotes the cyclization of the resulting amide intermediate, with the PPA efficiently sequestering the water molecule formed during the ring-closure, driving the reaction to completion. sciencemadness.org A typical procedure involves heating the reactants in PPA at temperatures ranging from 60°C to 120°C for several hours. researchgate.net

Modern and Sustainable Synthetic Strategies for this compound Analogues

Recent advancements in synthetic chemistry have focused on developing more environmentally benign, efficient, and sustainable methods. These "green" chemistry approaches, including microwave, ultrasound, and mechanochemical techniques, have been successfully applied to the synthesis of benzoxazole analogues. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of benzoxazoles. eurekaselect.combenthamdirect.com Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times from hours to mere minutes. mdpi.comias.ac.in This technique has been applied to the condensation of 2-aminophenols with carboxylic acids or aldehydes. benthamdirect.comscienceandtechnology.com.vn

Several protocols exist, some using catalysts like PPA or Lawesson's reagent under microwave conditions, while others proceed under solvent-free and catalyst-free conditions. researchgate.netorganic-chemistry.orgresearchgate.net For example, the direct condensation of 2-aminophenols and carboxylic acids has been achieved under microwave irradiation without any solvent or catalyst, offering a particularly green pathway. researchgate.net The high yields and short reaction times make MAOS a highly attractive alternative to conventional heating. ias.ac.in

Table 1: Examples of Microwave-Assisted Synthesis of Benzoxazole Analogues

| Entry | 2-Aminophenol Derivative | Aldehyde/Carboxylic Acid | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Amino-4-methylphenol | Benzaldehyde (B42025) | I₂, K₂CO₃, MW (120W) | 10 | 85 | scienceandtechnology.com.vn |

| 2 | 2-Amino-4-methylphenol | 4-Chlorobenzaldehyde | I₂, K₂CO₃, MW (120W) | 15 | 90 | scienceandtechnology.com.vn |

| 3 | 2-Aminophenol | Benzaldehyde | [CholineCl][oxalic acid], MW | 15 | 99 (conversion) | mdpi.com |

| 4 | 2-Aminophenol | p-Tolualdehyde | [CholineCl][oxalic acid], MW | 15 | 99 (conversion) | mdpi.com |

The use of ultrasonic irradiation, known as sonochemistry, provides another green alternative for benzoxazole synthesis. researchgate.netmdpi.com Ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature spots. nih.gov

This energy input facilitates the condensation of 2-aminophenols with aldehydes or other precursors under milder conditions and often in shorter reaction times compared to classical methods. researchgate.netnih.gov Syntheses have been reported using various catalytic systems in aqueous or solvent-free conditions, yielding the desired benzoxazole products in high yields. nih.govresearchgate.net The primary advantages of this method include increased reaction rates, operational simplicity, and energy efficiency.

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants together, represents a significant advance in sustainable synthesis. researchgate.net This solvent-free approach, typically performed in a ball mill, avoids the use of hazardous solvents, reduces waste, and can improve energy efficiency. researchgate.netrsc.org

The mechanochemical synthesis of benzoxazoles has been successfully demonstrated, offering high yields in a short amount of time. researchgate.netrsc.org The mechanical force applied during milling provides the energy required to overcome the activation barrier for the condensation and cyclization of the solid reactants (e.g., a 2-aminophenol derivative and an aldehyde), leading directly to the final product. This technique is highly scalable and aligns perfectly with the principles of green chemistry by minimizing environmental impact. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminophenol |

| 3-Amino-4-hydroxybenzoic acid |

| 4-Chlorobenzaldehyde |

| Benzaldehyde |

| Benzoic acid |

| Benzoyl chloride |

| Choline (B1196258) chloride |

| Iodine |

| Lawesson's reagent |

| Oxalic acid |

| Polyphosphoric acid (PPA) |

| p-Tolualdehyde |

| Potassium carbonate |

| N-(2-hydroxy-5-carboxyphenyl)benzamide |

Utilization of Deep Eutectic Solvents in Synthesis

Deep Eutectic Solvents (DESs) have emerged as green and effective reaction media for the synthesis of heterocyclic compounds, offering an alternative to traditional volatile organic solvents. nih.govrsc.org These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, present unique properties like low vapor pressure, high thermal stability, and biodegradability. nih.gov

The synthesis of benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, has been successfully achieved in DESs. For instance, the cyclodehydration reaction between 3,4-diaminobenzoic acid and salicylaldehyde (B1680747) to form 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid has been optimized in various DESs, including those based on choline chloride (ChCl) with glycerol, propylene (B89431) glycol, or L-lactic acid. nih.gov In one study, a choline chloride/glycerol (ChCl/gly) mixture was used to yield the desired product. nih.gov Similarly, the synthesis of 2-substituted benzothiazoles, another related heterocyclic system, has been effectively catalyzed by a DES composed of choline chloride and imidazole (B134444) under solvent-free conditions. rsc.orgnih.gov While direct studies focusing solely on this compound in DESs are not extensively detailed, the successful application of these green solvents in the synthesis of analogous benzimidazole and benzothiazole (B30560) carboxylic acids strongly suggests their potential utility for the target compound. nih.govrsc.org

The table below summarizes the application of DES in the synthesis of related heterocyclic structures.

Table 1: Application of Deep Eutectic Solvents in Heterocyclic Synthesis

| Heterocycle System | DES Components | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzimidazole | Choline Chloride/Glycerol (1:2) | Na2S2O5, Heat | Optimized Yields | nih.gov |

| Benzothiazole | Choline Chloride/Imidazole (1:2) | 120 °C, 6h, Solvent-free | 78% | nih.gov |

Electrochemical Synthesis Pathways for Benzoxazoles

Electrochemical synthesis offers a sustainable and reagent-minimized approach to constructing chemical bonds. This method avoids the need for stoichiometric chemical oxidants or reductants by using electrical current to drive reactions. A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy has been reported for the synthesis of oxazoles from inexpensive and abundant carboxylic acids. rsc.org This process operates in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants. rsc.org

The mechanism is believed to involve the anodic oxidation of a phosphine (B1218219) to generate a key acyloxyphosphonium ion intermediate. rsc.org This intermediate then undergoes nucleophilic substitution and cycloaddition with an isocyanide to form the oxazole ring. rsc.org While this specific methodology was demonstrated for general oxazoles, its principles highlight a potential pathway for benzoxazole synthesis. rsc.org Furthermore, electrochemical methods have been successfully employed to synthesize and polymerize other complex heterocyclic systems, such as N-phenyl-3,6-bis(N-carbazolyl)carbazoles, into robust polymer films through oxidative coupling reactions. rsc.org This demonstrates the power of electrochemistry in forming C-C and C-N bonds necessary for building complex aromatic systems, a concept adaptable to the intramolecular cyclization required for benzoxazole formation.

Catalytic Systems in the Synthesis of this compound and Derivatives

The synthesis of the benzoxazole core is frequently achieved through the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its equivalent. This transformation is often facilitated by a variety of catalytic systems designed to enhance efficiency, selectivity, and sustainability.

Organometallic Catalysis (e.g., Palladium, Copper)

Palladium and copper catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-heteroatom bonds. Palladium-catalyzed intramolecular cyclization of N-benzoyl-aminoalkene precursors has been used to prepare oxazoline (B21484) intermediates, which can then be oxidized to the corresponding carboxylic acid. google.com In a more direct approach, palladium catalysts have been used for the synthesis of 2-substituted benzothiazoles, a related class of compounds, via C-H functionalization and intramolecular C-S bond formation. acs.org This method utilizes a catalytic system often comprising a palladium(II) source, a copper(I) co-catalyst, and an additive like Bu4NBr to achieve high yields. acs.org

Copper catalysis has also been instrumental. For instance, the synthesis of 2-arylbenzoxazoles has been reported via an intramolecular C-O oxidative coupling, highlighting the versatility of these metals in forming the oxazole ring. acs.org These organometallic strategies provide powerful tools for constructing the 2-phenyl-benzooxazole framework.

Nanocatalysis (e.g., Palladium-Supported, TiO2–ZrO2, Copper Nanoparticles, Ag@Fe2O3 Core-Shell Nanocatalysts)

Nanocatalysis has introduced a new dimension to the synthesis of benzoxazoles, offering advantages such as high efficiency, selectivity, ease of catalyst separation, and reusability. ckthakurcollege.netresearchgate.net These benefits stem from the high surface-area-to-volume ratio of nanoparticles, which enhances catalytic activity. researchgate.net

Several nanocatalyst systems have been developed for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes:

Ag@Fe2O3 Core-Shell Nanocatalysts : These magnetically separable nanoparticles have demonstrated superior performance for the one-pot synthesis of 2-phenyl benzoxazole derivatives at room temperature, with yields ranging from 88-97%. ckthakurcollege.net The catalyst is easily recovered using an external magnet and can be reused multiple times without significant loss of activity. ckthakurcollege.net

Palladium-Supported Nanocatalysts : A palladium-supported nanocatalyst has been used for the synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes in the presence of an oxygen atmosphere, affording products in good to excellent yields (83–95%). rsc.org

Other Nanocatalysts : A variety of other nanocatalysts have been reported, including magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]), TiO2-ZrO2, and nano-NiFe2O4, which effectively catalyze the reaction under various conditions, often with the benefit of being eco-friendly. rsc.orgresearchgate.net

The table below provides a comparative overview of different nanocatalysts used in benzoxazole synthesis.

Table 2: Performance of Various Nanocatalysts in Benzoxazole Synthesis

| Nanocatalyst | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ag@Fe2O3 | 2-aminophenol, benzaldehyde | Room Temp, 7 min | 95 | ckthakurcollege.net |

| Palladium-supported [SMNP@GLP][Cl] | 2-aminophenol, aldehydes | O2, K2CO3, DMF, 80 °C, 18h | 83-95 | rsc.org |

| [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | 2-aminophenol, aldehyde | Water, reflux, 45 min | 79-89 | rsc.org |

Ionic Liquid Catalysis

Ionic liquids (ILs) have been employed as both green reaction media and catalysts for benzoxazole synthesis. acs.orgnih.gov Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive for developing sustainable chemical processes. nih.gov

A Brønsted acidic ionic liquid (BAIL) gel has been shown to be an efficient heterogeneous catalyst for the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde. researchgate.netacs.org The reaction proceeds under solvent-free conditions at elevated temperatures (130 °C), achieving a high yield of 98%. acs.org A key advantage of this system is the ease of recovery and reuse of the catalyst without a significant drop in catalytic activity over several cycles. acs.org Other studies have utilized ionic liquids like 1-butylpyridinium (B1220074) iodide ([BPy]I) to catalyze the C-H oxidative amination of benzoxazoles, demonstrating the role of ILs in facilitating functionalization reactions under mild, metal-free conditions. nih.gov

Functionalization and Derivatization Strategies for this compound

Functionalization of the core this compound structure is crucial for modulating its properties for various applications. Strategies typically target either the phenyl ring or the carboxylic acid group.

One key strategy involves the introduction of substituents onto the 2-phenyl ring. For example, a series of 2-(halophenyl)benzoxazole-5-carboxylic acids have been synthesized, where chloro, bromo, and fluoro groups were placed at the ortho, meta, and para positions of the phenyl ring. nih.gov These compounds were prepared along with their corresponding methyl esters, demonstrating that the carboxylic acid moiety can be easily esterified. nih.gov For instance, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid was synthesized and showed notable cytotoxic activity. nih.gov

Another advanced functionalization technique is the SuFEx (Sulfur(VI) Fluoride Exchange) click reaction. This method was used to synthesize 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole from its 2-(4-hydroxyphenyl)benzoxazole precursor. mdpi.com The introduction of the fluorosulfate (B1228806) group (-OSO2F) is significant as it provides a reactive handle for covalent immobilization onto surfaces or incorporation into polymers. mdpi.com This derivatization highlights a modern approach to creating functional materials based on the benzoxazole scaffold.

Esterification Reactions (e.g., Methyl Esters)

The conversion of the carboxylic acid group in this compound to its corresponding esters is a fundamental transformation. The Fischer-Speier esterification is a common method employed, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess. masterorganicchemistry.commasterorganicchemistry.com For instance, the synthesis of methyl esters is achieved by using methanol (B129727) with an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comlibretexts.org The synthesis of various ester derivatives, such as those involving azo-bridged ethoxybenzothiazole substituted phenyl esters, has been accomplished using coupling agents like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP). researchgate.net

Table 1: Examples of Esterification Reactions

| Carboxylic Acid Derivative | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 2-phenyl-benzooxazole-5-carboxylate | medchemexpress.cn |

| Phenylacetic Acid | tert-Butyl Alcohol, DMAP | tert-Butyl phenylacetate | researchgate.net |

| Azo-bridged Benzothiazole Carboxylic Acid | Substituted Phenol, DCC, DMAP | Azo-bridged Benzothiazole Phenyl Ester | researchgate.net |

Halogenation Studies on the Phenyl Ring and Benzoxazole Core

Halogenation of the 2-phenyl-benzooxazole scaffold has been explored to create derivatives with modified electronic and physicochemical properties. Studies have reported the synthesis of 2-(halophenyl)benzoxazole-5-carboxylic acids, where mono-halogen substituents (chloro, bromo, and fluoro) are introduced at the ortho-, meta-, and para-positions of the 2-phenyl ring. medchemexpress.cn For example, 5-Bromo-2-phenylbenzo[d]oxazole has been synthesized and characterized. mdpi.com The introduction of halogens can significantly influence the biological activity of the resulting compounds. mdpi.com For instance, benzoxazole derivatives with a chlorine atom at position 5 of the benzoxazole ring have shown notable antiproliferative activity. mdpi.com

Table 2: Examples of Halogenated 2-Phenyl-benzooxazole Derivatives

| Compound Name | Position of Halogen | Halogen | Reference |

|---|---|---|---|

| 5-Bromo-2-phenylbenzo[d]oxazole | 5-position of benzoxazole core | Bromo | mdpi.com |

| 2-(Halophenyl)benzoxazole-5-carboxylic acids | ortho-, meta-, or para-position of phenyl ring | Chloro, Bromo, Fluoro | medchemexpress.cn |

| 5-Chloro-2-arylbenzoxazole derivatives | 5-position of benzoxazole core | Chloro | mdpi.com |

Amidation and Related Amine Transformations (e.g., Schiff Bases, Carbonyaminobenzoxazoles)

The carboxylic acid group of this compound is a key site for amidation reactions to produce a variety of amide derivatives. These reactions typically involve the activation of the carboxylic acid, for example by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. libretexts.org

Another significant transformation is the formation of Schiff bases. This involves the condensation of an amino-substituted benzoxazole derivative with an appropriate aldehyde or ketone. For instance, Schiff bases have been prepared through the condensation of 2-aminophenol derivatives with various benzaldehydes. mdpi.comnih.gov These Schiff bases can then undergo cyclocondensation to form the benzoxazole ring. mdpi.com

Furthermore, the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been achieved through an I₂-mediated oxidative cyclodesulfurization process. nih.gov The synthesis of 2-(2-aminobenzoxazole-5-carbonyl)-N-phenylhydrainecarboxamide has also been reported, starting from 2-aminobenzoxazole-5-carbohydrazide and reacting it with phenyl isocyanate. ijrdst.org

Table 3: Amidation and Amine Transformation Products

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Aminophenol and Benzaldehyde derivatives | - | Schiff Base | mdpi.com |

| 2-Aminobenzoxazole-5-carbohydrazide | Phenyl isocyanate | Phenylureido derivative | ijrdst.org |

| 2-Aminophenol and isothiocyanates | - | Glycosyl benzoxazole | researchgate.net |

Introduction of Hydrazide and Hydrazone Moieties

The synthesis of hydrazides from this compound derivatives serves as a crucial step for further functionalization. Typically, the corresponding ester, such as methyl 2-phenyl-benzooxazole-5-carboxylate, is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) to yield the carbohydrazide. ijrdst.orgnih.gov This reaction is a standard method for converting esters to hydrazides. nih.gov

The resulting hydrazide is a versatile intermediate that can be readily converted to hydrazones. This is achieved through the condensation reaction of the hydrazide with various aldehydes or ketones. nih.govmdpi.com For example, new series of hydrazones have been synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehydes. nih.gov These hydrazone moieties are important for creating more complex heterocyclic systems. researchgate.net

Table 4: Synthesis of Hydrazides and Hydrazones

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Methyl-2-aminobenzoxazole-5-carboxylate | Hydrazine hydrate | 2-Aminobenzoxazole-5-carbohydrazide | ijrdst.org |

| Ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate | Hydrazine hydrate | 2-(4-Trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide | nih.gov |

| 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide | Substituted Aldehydes/Ketones | Hydrazone derivatives | researchgate.net |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Triazoles, Pyrazolones, Thiazolidinones, Pyridazinones, Phthalazinones)

The hydrazide derivatives of this compound are valuable precursors for synthesizing a variety of fused heterocyclic systems through cyclization reactions. For instance, 2-(acetohydrazide)thio benzoxazole can be reacted with phenylisocynate to form 2-(aceto phenyl semi carbazide) thio benzoxazole, which upon treatment with sodium hydroxide (B78521) undergoes intramolecular cyclization to yield a 2-(4-phenyl-1,2,4-triazine-3-one) thio benzoxazole. sapub.org

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved through the oxidative cyclization of N-benzoylhydrazones, which can be derived from the corresponding carbohydrazides. researchgate.net These reactions demonstrate the utility of the benzoxazole scaffold in constructing more complex, polycyclic molecules. The search for new xanthine (B1682287) oxidase inhibitors has led to the synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives, which are analogues of known drugs and were synthesized from precursor molecules that could be derived from benzoxazole intermediates. researchgate.net

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

The synthesis of the 2-phenyl-benzooxazole core typically involves the condensation of a 2-aminophenol with a benzoic acid derivative. A proposed mechanism for the synthesis of 2-arylbenzoxazoles involves the reaction of imines (formed from 2-aminophenols and aldehydes) with sodium cyanide. mdpi.com An intermediate is generated where the lone pair on the oxygen atom can attack the C-CN bond, leading to a 5-exo-tet cyclization to form a benzoxazoline intermediate. mdpi.com This intermediate is then oxidized to yield the final 2-arylbenzoxazole product. mdpi.com

Another pathway involves the use of a fly ash catalyst, where the acidic sites on the catalyst are believed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminophenol. nih.gov This is followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. nih.gov In I₂-mediated synthesis of N-phenyl-substituted benzoxazol-2-amines, a plausible mechanism suggests base-promoted oxidative iodination of an intermediate, followed by a base-promoted cyclization to form a new C-O bond, and subsequent regeneration of I₂ to afford the final product. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its derivatives. Various synthetic methods have been developed to improve efficiency and sustainability. mdpi.comckthakurcollege.net

Sustainable methods such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemical reactions have been shown to significantly reduce reaction times and often provide higher yields compared to conventional methods. mdpi.com For example, the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives via cyclocondensation of Schiff bases with NaCN showed high yields with these sustainable methods. mdpi.com

The choice of catalyst and solvent system is also critical. Green catalysts like fly ash have been used for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov Magnetically separable Ag@Fe₂O₃ core-shell nanoparticles have been employed as a highly efficient and reusable catalyst for the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature, affording high yields of 88-97%. ckthakurcollege.net The optimization of catalyst amount, reaction time, and temperature are key parameters that have been studied to maximize product yield. ckthakurcollege.net For instance, a catalytic amount of 20 mg of Ag@Fe₂O₃ nanoparticles was found to be sufficient to achieve an excellent yield of 2-phenyl benzoxazole in just 7 minutes. ckthakurcollege.net

Table 5: Optimization of a Model Reaction for 2-Phenyl Benzoxazole Synthesis

| Entry | Catalyst Amount (mg) | Reaction Time (min) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5 | 20 | Room Temp. | 88 | ckthakurcollege.net |

| 2 | 10 | 15 | Room Temp. | 90 | ckthakurcollege.net |

| 3 | 15 | 10 | Room Temp. | 92 | ckthakurcollege.net |

| 4 | 20 | 7 | Room Temp. | 92 | ckthakurcollege.net |

| 5 | 25 | 7 | Room Temp. | 92 | ckthakurcollege.net |

Model Reaction: 2-aminophenol and benzaldehyde using Ag@Fe₂O₃ catalyst in Ethanol:Water. ckthakurcollege.net

Biological Activities and Pharmacological Potential of 2 Phenyl Benzooxazole 5 Carboxylic Acid and Its Derivatives

Anticancer and Antiproliferative Research

Derivatives of 2-phenyl-benzooxazole-5-carboxylic acid have been the subject of extensive investigation for their potential as anticancer agents. Researchers have synthesized and evaluated numerous analogues, revealing significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Efficacy against Human Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Prostate Carcinoma, Breast Cancer)

The in vitro anticancer activity of this compound derivatives has been demonstrated against several human cancer cell lines.

Prostate Carcinoma: A study focusing on 2-(halophenyl)benzoxazole-5-carboxylic acids identified 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid as a potent cytotoxic agent against 22Rv1 human prostate carcinoma epithelial cells, with an IC50 value of 1.54 μM. nih.govnih.gov Other research on 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives also noted growth inhibition of PC-3 prostate adenocarcinoma cells. rsc.org

Breast Cancer: A series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were tested against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines. nih.govresearchgate.net The methyl ester derivative, compound 2e (bearing a 5-fluoro-2-hydroxyphenyl substituent), proved to be the most active, with GI50 values of 4.09 μM (MDA-MB231), 6.23 μM (MDA-MB468), and a remarkably low 0.18 μM (MCF7). nih.govresearchgate.net The parent carboxylic acid, compound 1h (with a 3,4-dihydroxy substitution), was the most potent in its class, with GI50 values of 11.85 μM, 12.85 μM, and 9.23 μM against MDA-MB231, MDA-MB468, and MCF7 cells, respectively. nih.gov Additionally, 2-phenylbenzoxazole fluorosulfate derivatives showed high sensitivity against MCF-7 and BT-474 breast carcinoma cell lines. rsc.org

Non-Small Cell Lung Cancer (NSCLC): Research on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed pronounced to moderate antiproliferative activity against the NCI-H460 NSCLC cell line, with IC50 values ranging from 0.4–41.6 μM. nih.gov Several of these derivatives exhibited greater potency than the reference drug. nih.gov Other studies have also successfully evaluated novel thiazole-5-carboxamide (B1230067) derivatives against the A-549 lung cancer cell line. mdpi.com

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) |

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | Prostate (22Rv1) | 1.54 nih.govnih.gov |

| Compound 2e (methyl ester) | Breast (MCF7) | 0.18 nih.govresearchgate.net |

| Compound 2e (methyl ester) | Breast (MDA-MB231) | 4.09 nih.govresearchgate.net |

| Compound 2e (methyl ester) | Breast (MDA-MB468) | 6.23 nih.govresearchgate.net |

| Compound 1h (carboxylic acid) | Breast (MCF7) | 9.23 nih.gov |

| Compound 40 | NSCLC (NCI-H460) | 0.4 nih.gov |

| Compound 45 | NSCLC (NCI-H460) | 0.9 nih.gov |

| Compound 33 | NSCLC (NCI-H460) | 1.1 nih.gov |

| Compound 46 | NSCLC (NCI-H460) | 1.1 nih.gov |

| Compound 36 | NSCLC (NCI-H460) | 1.3 nih.gov |

| Compound 47 | NSCLC (NCI-H460) | 1.3 nih.gov |

| Compound 43 | NSCLC (NCI-H460) | 1.8 nih.gov |

Comparative Analysis with Standard Chemotherapeutic Agents (e.g., Etoposide (B1684455), Doxorubicin (B1662922), Cisplatin)

To contextualize their potency, newly synthesized benzoxazole (B165842) derivatives are frequently compared against established chemotherapeutic drugs.

Comparison with Doxorubicin: 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid demonstrated superior cytotoxic activity (IC50 value of 1.54 μM) against the 22Rv1 prostate carcinoma cell line when compared to the standard drug doxorubicin (IC50 value of 2.32 μM). nih.govnih.gov In another study, various 2-arylbenzoxazole-5-acetic acid derivatives were screened against breast and colon cancer cell lines using doxorubicin as the reference. tbdrugaccelerator.org

Comparison with Etoposide: Several 2-(3,4-disubstituted phenyl)benzoxazole derivatives showed more pronounced activity against the NCI-H460 NSCLC cell line than the reference drug etoposide (IC50 = 6.1 μM). nih.gov For instance, compounds 40, 45, 33, and 36 had IC50 values of 0.4 μM, 0.9 μM, 1.1 μM, and 1.3 μM, respectively. nih.gov In studies on mechanistic insights, certain 2-arylbenzoxazole derivatives were found to be more potent inhibitors of eukaryotic topoisomerase II than etoposide. tbdrugaccelerator.org

Comparison with Cisplatin (B142131): In a study on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid derivatives, almost half of the synthesized compounds showed potency comparable to or greater than the reference standard, cisplatin. nih.gov The methyl ester derivative 2e was significantly more potent than cisplatin against all three tested breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). nih.govresearchgate.net

The table below provides a comparative overview of the most active derivatives against standard chemotherapeutics.

| Derivative | Cancer Cell Line | Derivative IC50/GI50 (µM) | Standard Drug | Standard Drug IC50/GI50 (µM) |

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | Prostate (22Rv1) | 1.54 | Doxorubicin | 2.32 nih.govnih.gov |

| Compound 40 | NSCLC (NCI-H460) | 0.4 | Etoposide | 6.1 nih.gov |

| Compound 45 | NSCLC (NCI-H460) | 0.9 | Etoposide | 6.1 nih.gov |

| Compound 2e | Breast (MCF7) | 0.18 | Cisplatin | 12.10 nih.govresearchgate.net |

| Compound 2b | Breast (MCF7) | 3.70 | Cisplatin | 12.10 nih.gov |

Mechanistic Insights into Anticancer Action (e.g., DNA Topoisomerase Inhibition, Cell Proliferation Inhibition, Apoptosis Induction)

The anticancer effects of 2-phenyl-benzoxazole derivatives are attributed to several mechanisms of action at the cellular level.

DNA Topoisomerase Inhibition: A primary mechanism is the inhibition of DNA topoisomerases, essential enzymes that manage DNA topology during replication and transcription. Several 2,5-disubstituted-benzoxazole derivatives have been identified as potent inhibitors of both eukaryotic DNA topoisomerase I and II. For example, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were significant DNA topoisomerase II inhibitors, with some compounds showing higher potency than the reference drug etoposide. tbdrugaccelerator.org Other studies have confirmed that various 2-substituted benzoxazoles can inhibit both human Topoisomerase I and IIα.

Apoptosis Induction: These compounds are also known to induce programmed cell death, or apoptosis, in cancer cells. The discovery of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers was a significant finding. The lead compound from this series, 1k, was shown to cause cleavage of PARP and DNA laddering, which are hallmarks of apoptosis. Further research confirmed that a potent benzoxazole derivative, compound 12l, could induce apoptosis in HepG2 liver cancer cells, with 32.45% of cells entering the early apoptotic phase and 2.86% in the late apoptotic phase after treatment.

Cell Proliferation Inhibition: Beyond direct cytotoxicity, these derivatives inhibit the proliferation of cancer cells. This is often linked to their ability to interfere with the cell cycle. For instance, studies on 5-phenyloxazole-2-carboxylic acid derivatives found that they could inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of the benzoxazole scaffold. Research has revealed several key structural features that influence biological activity.

Esterification of the Carboxylic Acid: The conversion of the carboxylic acid at the 5-position of the benzoxazole ring to a methyl ester generally enhances antiproliferative activity. The methyl ester derivatives consistently showed greater growth inhibitory potency than their free carboxylic acid counterparts. nih.gov

Substitution on the Benzoxazole Ring: Modifications to the core benzoxazole ring also impact activity. It has been noted that substitutions at the C-2 and C-5 positions are most important for biological activity. nih.gov For example, benzoxazole derivatives with a chlorine atom at position 5 generally exhibited higher activity. nih.gov The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), has been reported to improve anti-proliferative activity against colon cancer cells.

General Trends: A comprehensive analysis of various derivatives indicated that compounds with a chlorine at position 5 of the benzoxazole ring or a methoxy (B1213986) group at position 3 of the phenyl ring, combined with an N,N-diethyl or morpholine (B109124) substituent at position 4, generally displayed higher antiproliferative activity. nih.gov

Selectivity Index and Therapeutic Window Considerations

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. This is often quantified by the selectivity index (SI), the ratio of a compound's cytotoxicity against normal cells to its cytotoxicity against cancer cells.

Research on 2-(halophenyl)benzoxazole-5-carboxylic acids highlighted a particularly promising molecule, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid. nih.govnih.gov This compound, which was more potent than doxorubicin against a prostate cancer cell line, was found to have a high selectivity index of 57.74, indicating a favorable therapeutic window. nih.govnih.gov

In a different study, a series of phenyl-isoxazole-carboxamide derivatives showed a promising selectivity profile. The IC50 range against a normal cell line (Hek293T) was 41.526-88.196 µg/ml, whereas the IC50 for the standard drug doxorubicin was 0.316 µg/ml, suggesting the synthesized compounds are more selective toward cancer cells than doxorubicin.

Furthermore, a study on 5-phenyloxazole-2-carboxylic acid derivatives reported that compound 9 exhibited greater selectivity for human cancer cells over normal cells when compared to both ABT751 and colchicine.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antitubercular)

In addition to their anticancer properties, derivatives of 2-phenyl-benzooxazole have been investigated for a broad spectrum of antimicrobial activities.

Antibacterial: Several studies have demonstrated the antibacterial potential of this class of compounds. A series of Schiff's bases derived from 2-phenyl-benzoxazole showed significant in vitro growth-inhibiting activity against bacteria such as Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Other research confirmed a broad spectrum of activity for 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides, with MIC values ranging from 25-200 microg/mL against various Gram-positive and Gram-negative bacteria. While some studies on 3-(2-benzoxazol-5-yl)alanine derivatives found their antibacterial potential to be relatively low, they noted a selective activity against the Gram-positive bacterium B. subtilis.

Antifungal: The antifungal properties of these derivatives are also noteworthy. Compounds from a series of Schiff's bases showed good antifungal activity against Aspergillus niger, Rhizopus oryzae, Candida albicans, and Penicillium chrysogenum. In a study of 41 different 3-(2-benzoxazol-5-yl)alanine derivatives, nearly half demonstrated antifungal properties, including against the pathogenic yeast C. albicans. Further research into 2-(aryloxymethyl) benzoxazole derivatives identified several compounds with significant antifungal activities against a panel of eight phytopathogenic fungi, with some showing more potent inhibition of F. solani than the commercial fungicide hymexazol.

Antiviral: The antiviral potential of related heterocyclic structures has also been explored. A series of novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized from 2-substituted benzo nih.govtbdrugaccelerator.orgoxazine-4-ones, were evaluated for their in vitro activity against HIV and Herpes Simplex Virus (HSV). One compound, MBR2, was found to be active against the replication of HSV-1, HSV-2, and vaccinia virus with an IC50 of 12 μg/ml.

Antitubercular: The global health threat posed by multidrug-resistant Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents. The benzoxazole scaffold has been identified as a promising starting point. nih.gov A study describing a series of 2-phenyl/benzyl substituted benzoxazoles reported their antitubercular activity against Mtb. nih.gov The researchers suggested that incorporating a [4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido moiety at position 5 could enhance penetration through the mycobacterial cell wall. nih.gov While the tested compounds were less active than reference drugs, the study provided valuable structure-activity relationships, indicating the importance of halogen substitutions. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli)

Derivatives of this compound have shown notable antibacterial properties. Studies indicate that these compounds are active against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov For instance, various 2,5-disubstituted benzoxazole derivatives have been reported to be effective against Staphylococcus aureus, Bacillus subtilis, Streptococcus faecalis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netesisresearch.org

The introduction of different substituents onto the 2-phenyl ring can modulate the antibacterial activity. Some derivatives exhibit potent efficacy, particularly against E. coli. researchgate.net In one study, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives, a related structural class, were synthesized and tested. mdpi.com Compound 5a₄ showed significant activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, while compound 5a₇ was most active against E. coli with an MIC of 128 μg/mL. mdpi.comnih.gov However, activity against P. aeruginosa was generally weak for this specific series of compounds. nih.gov Other research on 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides demonstrated a broad spectrum of activity with MIC values ranging from 25-200 microg/mL against tested microorganisms. nih.gov

Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄) | Staphylococcus aureus | 64 | mdpi.comnih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₇) | Escherichia coli | 128 | mdpi.comnih.gov |

| 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | Gram-positive & Gram-negative bacteria | 25-200 | nih.gov |

| 2-Phenyl and 2-N-phenyl benzoxazole derivatives | Escherichia coli | Potent activity at 25 µg/mL | researchgate.net |

Antifungal Activity against Fungal and Yeast Pathogens (e.g., Candida albicans, Aspergillus clavatus, Aspergillus niger)

The antifungal potential of benzoxazole derivatives is well-documented. nih.gov They have shown activity against various fungal and yeast pathogens, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net A study on 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) showed fungistatic activity against all tested Candida spp. strains, although its inhibitory effect was lower than that of fluconazole. nih.gov

Newly synthesized series of 2-phenyl-benzoxazole derivatives, specifically Schiff's bases, demonstrated good antifungal activity. Similarly, other research has highlighted that many benzoxazole derivatives exhibit moderate to excellent antifungal properties against various Candida species, with some compounds showing superior efficacy compared to derivatives of benzimidazole (B57391) and benzothiazole (B30560). researchgate.net For example, one compound in a study of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles was found to be particularly active against Candida krusei and a Candida albicans isolate, with an MIC value of 31.25 microg/ml. researchgate.net Another study found that N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) were active against C. albicans, with one derivative displaying an MIC of 16 µg/mL. nih.gov

Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative Type | Fungal/Yeast Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) | Candida spp. | Fungistatic | nih.gov |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (Compound 8) | Candida krusei, C. albicans isolate | 31.25 | researchgate.net |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 | nih.gov |

| Schiff's bases of 4-Benzoxazol-2-yl-phenylamine | Various fungi | Good activity |

Antiviral Properties (e.g., HIV-1 Reverse Transcriptase Inhibition, Antimeasles Virus)

Research into the antiviral properties of this class of compounds has yielded promising results. Certain 2,5,6-substituted benzoxazole derivatives have been investigated for their ability to inhibit the reverse transcriptase (RT) of HIV-1. nih.gov These studies found that the compounds could inhibit the in vitro binding of thymidine (B127349) to the RT enzyme, with IC₅₀ values ranging from 0.34 µmol/L to 6.3 x 10⁵ µmol/L. nih.gov Additionally, 2-(2'-hydroxyphenyl) benzoxazoles are noted for possessing antiviral properties, among other biological activities. nih.gov While not benzoxazoles, related quinazolinone derivatives have also shown distinct antiviral activity against Herpes simplex and vaccinia viruses, suggesting the potential of similar heterocyclic scaffolds in antiviral research. nih.gov

Antitubercular Activity Investigations

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Benzoxazole derivatives have been identified as having potential antibacterial activity against Mycobacterium tuberculosis. esisresearch.org While direct studies on this compound are limited in this specific area, research on structurally related scaffolds is informative. For instance, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for antitubercular activity. nih.gov Several of these compounds inhibited M. tuberculosis growth with MIC values between 1.9 and 7.7 μM and also showed moderate activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains. nih.gov This suggests that the carboxylic acid scaffold, when combined with various heterocyclic systems, may be a promising template for developing new anti-TB drugs. nih.gov

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of benzoxazole derivatives are attributed to several mechanisms of action. In fungi, certain benzoxazoles exert their effect through a pleiotropic action mode, which includes perturbation of the total sterol content, inhibition of membrane transport processes, and disruption of mitochondrial respiration. nih.gov For antibacterial action, some derivatives of the related phenylacetamide scaffold have been found to act as inhibitors of ParE, a subunit of topoisomerase IV, which is essential for bacterial DNA replication. nih.gov In Pseudomonas aeruginosa, novel benzothiazole derivatives have been shown to target the Gac/Rsm two-component regulatory system, which controls virulence factors and biofilm formation. nih.gov While DNA gyrase is a known target for many antibacterials, the primary mechanisms identified for the benzoxazole class and its close relatives in recent studies focus on these alternative pathways.

Spectrum of Activity and Potency Comparisons

Derivatives of this compound generally exhibit a broad spectrum of antimicrobial activity. nih.govnih.gov Microbiological studies have shown that these compounds are effective against a range of Gram-positive and Gram-negative bacteria as well as various fungal pathogens. researchgate.netesisresearch.orgnih.gov The potency of these derivatives is often compared to standard antimicrobial drugs. For example, some 2-phenyl-quinoline-4-carboxylic acid derivatives showed better activity against certain bacteria than the parent compound, indicating that structural modifications can significantly enhance efficacy. mdpi.com In antifungal assays, the activity of some benzoxazoles has been found to be comparable to or, in some cases, only slightly less potent than fluconazole. nih.govresearchgate.net The wide spectrum of activity makes the benzoxazole scaffold a versatile core for the development of new antimicrobial agents. nih.govesisresearch.org

Anti-inflammatory and Analgesic Research

Beyond their antimicrobial effects, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The nonsteroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen (B1672895) and benoxaprofen (B1668000) are established drugs that contain a 2-substituted benzoxazole structure. esisresearch.org

Recent research has focused on synthesizing new derivatives with improved potency and selectivity. A study on 2-(halophenyl)benzoxazole-5-carboxylic acids found that 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited significant anti-inflammatory activity, with an IC₅₀ value (0.103 mM) nearly equivalent to that of the standard drug ibuprofen (B1674241) (0.101 mM). nih.govresearchgate.netdocumentsdelivered.com Molecular docking studies suggest these compounds exert their effect by interacting with targets like Cyclooxygenase-2 (COX-2). nih.govresearchgate.net The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme. nih.govacs.org Certain derivatives from this series showed in vivo anti-inflammatory potency comparable to or better than celecoxib (B62257) and diclofenac (B195802). nih.gov

In the realm of analgesia, related benzothiazole derivatives have also been synthesized and evaluated. nih.gov Some of these compounds demonstrated analgesic activities comparable to celecoxib, particularly those containing additional hydroxyl or amino groups. nih.gov Research on other related structures, such as 2-phenyl-5-benzothiazole acetic acid, has also confirmed both anti-inflammatory and analgesic actions. nih.gov

Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound | Activity (IC₅₀) | Standard Drug Comparison | Reference |

|---|---|---|---|

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | 0.103 mM | Equivalent to Ibuprofen (0.101 mM) | nih.govresearchgate.net |

| 2-(2-Arylphenyl)benzoxazole derivative (3n) | Selective COX-2 inhibitor | Better selectivity index than Celecoxib | nih.govacs.org |

| 2-(2-Arylphenyl)benzoxazole derivative (3o) | In vivo anti-inflammatory | Better potency than Celecoxib and Diclofenac | nih.gov |

Cyclooxygenase (COX-1, COX-2) Inhibition Studies

The primary mechanism for the anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov Several studies have evaluated this compound derivatives for their ability to inhibit these enzymes.

A series of 2-(2-arylphenyl)benzoxazoles were synthesized and found to be selective ligands for the COX-2 enzyme. nih.govacs.org In vitro enzyme inhibition assays demonstrated that specific derivatives, such as compounds 3g , 3n , and 3o , selectively inhibited COX-2. nih.gov Notably, the selectivity index of compound 3n was reported to be superior to that of the clinically used COX-2 selective NSAID, celecoxib. nih.gov

In another study, 2-halogenatedphenyl-benzoxazole-5-carboxylic acids were synthesized and screened for anti-inflammatory activity. documentsdelivered.comresearchgate.net The compound 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b ) showed significant activity with an IC50 value of 0.103 mM, which was nearly equivalent to the standard drug ibuprofen (0.101 mM). documentsdelivered.comresearchgate.net Further research into other benzoxazole derivatives, such as methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate, also revealed noteworthy COX-2 inhibition with an IC50 value of 25.8 µg/ml. nano-ntp.com

The substitution pattern on the phenyl ring has been shown to influence inhibitory activity. For instance, compounds with a fluoro group at the meta and para positions displayed significant COX-2 inhibitory activity. nih.gov The development of dual inhibitors targeting both COX-2 and 5-LOX has also been a strategy, with some thiazole (B1198619) derivatives showing high potency against COX-2 (IC50 = 0.09 μM). nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b) | - | 103 | - | documentsdelivered.comresearchgate.net |

| Compound 3g | >100 | 0.98 | >102 | nih.gov |

| Compound 3n | >100 | 0.25 | >400 | nih.gov |

| Compound 3o | >100 | 0.14 | >714 | nih.gov |

| Celecoxib (Standard) | 15 | 0.05 | 300 | nih.gov |

| Ibuprofen (Standard) | - | 101 | - | documentsdelivered.comresearchgate.net |

5-Lipoxygenase (5-LOX) Inhibitory Activity

The 5-lipoxygenase (5-LOX) enzyme is responsible for the biosynthesis of leukotrienes, which are key mediators in inflammation and allergic reactions. nih.gov Targeting 5-LOX is a therapeutic strategy for conditions like asthma and inflammatory diseases. nih.govthieme-connect.de Research has shown that some benzoxazole derivatives are effective inhibitors of the 5-LOX pathway.

In one study, a series of benzoxazole and benzothiazole derivatives were designed and synthesized specifically as 5-LOX inhibitors. nih.gov The investigation found that fourteen of the synthesized compounds inhibited the formation of leukotriene C4 (LTC4), with IC50 values ranging from 0.12 to 23.88 μM. nih.gov This indicates that the benzoxazole structure can be effectively modified to target the 5-LOX enzyme.

Other research has focused on creating dual inhibitors of both COX-2 and 5-LOX to provide broader anti-inflammatory action. nih.govmdpi.com For example, certain thiazole derivatives have demonstrated potent dual inhibitory activity. nih.gov Similarly, a series of new butanals and their corresponding carboxylic acid analogues were found to be potent inhibitors of the 5-LOX enzyme in vitro. nih.gov

| Compound Series | 5-LOX IC50 Range (µM) | Reference |

|---|---|---|

| Benzoxazole/Benzothiazole Derivatives | 0.12 - 23.88 | nih.gov |

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

To confirm the anti-inflammatory effects observed in vitro, compounds are often tested in animal models of inflammation. The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating acute inflammation. researchgate.netscienceopen.com Upon injection of carrageenan, a localized inflammatory response characterized by edema (swelling) occurs. scienceopen.commdpi.com

Studies on 2-(2-arylphenyl)benzoxazole derivatives demonstrated significant in vivo anti-inflammatory potency. nih.gov In the carrageenan-induced rat paw edema test, the activity of compounds 3g and 3o was found to be comparable to that of the standard drugs celecoxib and diclofenac. nih.gov Furthermore, derivative 3n proved to be more potent than these clinically used NSAIDs in reducing paw edema. nih.gov

Earlier research on 2-aryl-5-benzoxazolealkanoic acid derivatives also showed notable anti-inflammatory activity in the same model. nih.gov Halogen substitution on the aryl ring produced the most active compounds, which were found to be three to five times more active than phenylbutazone (B1037) based on their ED30 values. nih.gov

| Compound | Result Compared to Standard | Reference |

|---|---|---|

| Compound 3g | Comparable to Celecoxib and Diclofenac | nih.gov |

| Compound 3n | More potent than Celecoxib and Diclofenac | nih.gov |

| Compound 3o | Comparable to Celecoxib and Diclofenac | nih.gov |

| 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid (14) | 3-5 times more active than Phenylbutazone | nih.gov |

| 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid (29) | 3-5 times more active than Phenylbutazone | nih.gov |

Analgesic Activity Assessment (e.g., Acetic Acid-Induced Writhing Method)

The analgesic (pain-relieving) properties of compounds are frequently assessed using the acetic acid-induced writhing test in mice. nih.govplos.org Intraperitoneal injection of acetic acid induces a painful response characterized by abdominal constrictions and stretching, known as writhing. nih.govsaspublishers.com The analgesic effect of a test compound is determined by its ability to reduce the frequency of these writhes. nih.gov This pain response is mediated by the release of endogenous mediators like prostaglandins. nih.govsaspublishers.com

While specific data for this compound in this model was not found in the provided search results, the methodology is standard for evaluating compounds with anti-inflammatory potential. For example, studies on other novel compounds have demonstrated significant analgesic activity, where the percentage of writhing inhibition is calculated and compared against a standard drug like diclofenac sodium or celecoxib. plos.orgresearchgate.net This model is used to evaluate peripheral analgesic effects, which are often linked to the inhibition of the COX pathway. researchgate.net

Comparative Efficacy with Clinically Used Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

A critical step in the evaluation of new drug candidates is comparing their efficacy to existing, clinically approved drugs. Several studies have directly compared the activity of 2-phenyl-benzooxazole derivatives against common NSAIDs.

In studies of 2-(2-arylphenyl)benzoxazoles, the in vivo anti-inflammatory potency of derivatives 3g and 3n was comparable to both the selective COX-2 inhibitor celecoxib and the non-selective NSAID diclofenac. nih.govacs.org Another derivative, 3o , demonstrated even better potency than these two widely used drugs. nih.govacs.org The selectivity index for COX-2 inhibition for compound 3n was also found to be superior to that of celecoxib. nih.gov

Similarly, the anti-inflammatory activity of 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b ) was shown to be almost equivalent to that of ibuprofen in an in vitro assay. documentsdelivered.comresearchgate.net In studies of 2-aryl-5-benzoxazolealkanoic acids, the most active derivatives were three to five times more potent than phenylbutazone in the rat paw edema model. nih.gov These comparisons underscore the potential of the benzoxazole scaffold to yield compounds with efficacy that rivals or exceeds that of established NSAIDs.

Neurological and Central Nervous System (CNS) Activity Investigations

Beyond anti-inflammatory and analgesic effects, certain benzoxazole derivatives have been investigated for their activity within the central nervous system (CNS).

Anticonvulsant Properties

Epilepsy is a chronic CNS disorder, and there is a continuous search for new anticonvulsant agents. niscpr.res.in Benzoxazole derivatives have been identified as promising candidates. A novel series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety was designed and screened for anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice. nih.gov

Most of the synthesized compounds exhibited anti-MES activity. nih.gov Compound 5f was identified as the most promising, with an ED50 value of 22.0 mg/kg in the MES model. nih.gov Importantly, this compound showed a greater safety profile in the rotarod neurotoxicity test compared to the established drugs carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested that compound 5f exerts its anticonvulsant action by regulating γ-aminobutyric acid (GABA) function in the brain. nih.gov

| Compound | MES Test ED50 (mg/kg) | Neurotoxicity (Rotarod Test) | Reference |

|---|---|---|---|

| Compound 5f | 22.0 | Safer than Carbamazepine and Valproate | nih.gov |

Melatonin (B1676174) Receptor Agonism Studies

The benzoxazole nucleus has been identified as a promising pharmacophore for developing ligands that target melatonin receptors. In the search for novel melatoninergic agents, a series of benzoxazole derivatives were synthesized and assessed for their binding affinity to human MT(1) and MT(2) receptors. nih.gov These studies established the benzoxazole core as an effective isosteric replacement for the alkoxyaryl group found in many traditional melatonin agonists. nih.gov Structure-activity relationship (SAR) investigations within this series led to the discovery of compounds with receptor affinities superior to that of melatonin itself, underscoring the potential of the 2-phenyl-benzooxazole framework in the design of new treatments for sleep disorders and other conditions modulated by melatonin signaling. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives of the benzoxazole class have been investigated for their ability to inhibit cholinesterases, enzymes critical in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease. nih.gov Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases that play a role in the breakdown of the neurotransmitter acetylcholine. nih.gov Research has described various benzoxazole derivatives, including new glycosylated forms, as inhibitors of both AChE and BChE, with some of the most active compounds demonstrating IC₅₀ values in the low micromolar range. nih.gov This inhibitory activity highlights a potential neuroprotective role for compounds containing the benzoxazole scaffold. nih.gov

P2Y14 Receptor Antagonism Research for Anti-Gout Potential

A significant area of research for this chemical class is the development of antagonists for the P2Y14 receptor (P2Y14R), a target implicated in inflammatory diseases like gout. nih.gov Acute gouty arthritis is an autoinflammatory condition triggered by the deposition of monosodium urate (MSU) crystals. nih.gov Structural optimization of screening hits has led to the development of a novel class of P2Y14R antagonists built on a 2-phenyl-benzoxazole acetamide (B32628) scaffold. nih.gov

One derivative, designated as compound 52, has shown particularly potent P2Y14R antagonistic activity. nih.gov In vivo studies demonstrated that this compound effectively reduced paw swelling and inflammatory cell infiltration in a mouse model of MSU-induced acute gouty arthritis. nih.gov The mechanism of action was linked to the inhibition of the cAMP/NLRP3/GSDMD signaling pathway. researchgate.net These findings position 2-phenyl-benzoxazole acetamide derivatives as a promising foundation for developing new anti-gout therapies. nih.gov

| Compound | Target | Activity (IC₅₀) | In Vivo Model | Key Finding | Reference |

|---|---|---|---|---|---|

| Compound 52 (2-phenyl-benzoxazole acetamide derivative) | P2Y14 Receptor | 2 nM | MSU-induced acute gouty arthritis in mice | Decreased paw swelling and inflammatory cell infiltration. | researchgate.net, nih.gov |

Other Emerging Biological Activities

Beyond the well-defined roles in targeting melatonin and P2Y14 receptors, the 2-phenyl-benzooxazole framework is being explored for a range of other biological effects. These emerging activities highlight the versatility of this scaffold in medicinal chemistry.

Antioxidant Activity

The benzoxazole scaffold is a structural component found in various biologically active compounds known to possess antioxidant properties. mdpi.com Phenolic compounds, in general, are recognized for their free radical scavenging abilities, which stem from the presence of hydroxyl groups on their aromatic rings. mdpi.com While direct studies on the antioxidant capacity of this compound are not extensively detailed in the provided context, related benzimidazole derivatives have been shown to exhibit significant radical scavenging efficiency. researchgate.net The inherent chemical nature of the benzoxazole core suggests it is a viable candidate for the development of novel antioxidant agents. mdpi.com

Antidiabetic Potential (e.g., α-glucosidase Inhibition)

Inhibition of the α-glucosidase enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govmdpi.com The development of potent and safe α-glucosidase inhibitors is an important goal for pharmaceutical researchers. nih.gov While research has not specifically focused on this compound, numerous studies have demonstrated that various heterocyclic compounds, including derivatives of benzothiazine and phthalimide-phenoxy-1,2,3-triazole, are effective inhibitors of this enzyme. nih.govmdpi.com For instance, certain synthetic benzothiazine derivatives exhibited IC₅₀ values significantly lower than the standard drug, acarbose (B1664774). mdpi.com This suggests that the broader class of benzazole compounds, including benzoxazoles, represents a promising area for the discovery of new antidiabetic agents.

| Compound Class | Activity | Key Finding | Reference |

|---|---|---|---|

| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides | IC₅₀ values as low as 45.26 µM | Significantly more potent than acarbose (IC₅₀ = 750.1 µM). | nih.gov |

| Benzothiazine Derivatives | IC₅₀ values as low as 18.25 µM | Demonstrated better inhibition than the standard drug, acarbose (IC₅₀ = 58.8 µM). | mdpi.com |

Receptor and Enzyme Targeting Specificity

The 2-phenyl-oxazole chemical framework allows for structural modifications that can confer high specificity for various biological targets. Research into diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, for example, led to the discovery of potent and selective agents based on a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide structure. nih.gov These compounds demonstrated dose-dependent efficacy in animal models of obesity and improved glucose tolerance, highlighting the ability to fine-tune the scaffold to target a specific enzyme involved in metabolic syndrome. nih.gov Similarly, the high potency of derivatives against the P2Y14 receptor, with minimal off-target effects mentioned, further illustrates that the core structure can be adapted to achieve desired receptor and enzyme targeting specificity. nih.govresearchgate.net

Toxicological Risk Assessments and Safety Profiling

The toxicological profile of this compound and its derivatives is a critical aspect of their evaluation for any potential therapeutic or industrial application. While comprehensive in vivo toxicological data for this compound itself is limited in publicly available literature, hazard classifications and in vitro studies of closely related derivatives provide valuable insights into its potential risks.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation. nih.gov This information is foundational for handling the compound in research and manufacturing settings, necessitating appropriate personal protective equipment to avoid direct contact.

In the absence of extensive specific toxicological studies on the parent compound, research on its derivatives offers a preliminary understanding of its potential biological effects. A study focused on 2-(halophenyl)benzoxazole-5-carboxylic acids, which are structurally very similar to this compound, has provided significant cytotoxicity data. These halogenated derivatives were evaluated for their cytotoxic activity against 22Rv1 human prostate carcinoma epithelial cell lines.

One of the tested compounds, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid, demonstrated notable cytotoxic effects, with an IC50 value of 1.54 μM. nih.gov This indicates a high level of toxicity to these cancer cells, even more so than the standard chemotherapeutic drug doxorubicin, which had an IC50 value of 2.32 μM in the same study. nih.gov The selectivity index for this compound was reported to be 57.74, suggesting a degree of selective toxicity towards cancer cells over non-cancerous cells. nih.gov Another derivative, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid, was also assessed, highlighting that the position of the halogen on the phenyl ring influences the cytotoxic potential. nih.gov

These findings underscore the importance of the chemical structure in determining the toxicological properties of the 2-phenyl-benzoxazole scaffold. The data from these derivatives suggest that compounds in this class have the potential for significant biological activity, including cytotoxicity, which is a key consideration in toxicological risk assessment.

Below is a summary of the available toxicological data:

Table 1: GHS Hazard Classification for this compound

| Hazard Statement | Classification | Source |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | nih.gov |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | nih.gov |

| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | nih.gov |

Table 2: In Vitro Cytotoxicity of 2-(Halophenyl)benzoxazole-5-carboxylic Acid Derivatives against 22Rv1 Cells

| Compound | IC50 (μM) | Reference Drug (Doxorubicin) IC50 (μM) | Selectivity Index | Source |

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 1.54 | 2.32 | 57.74 | nih.gov |

Further comprehensive toxicological evaluations, including in vivo studies, are necessary to fully characterize the safety profile of this compound and its derivatives for any future applications.

Computational and Theoretical Studies on 2 Phenyl Benzooxazole 5 Carboxylic Acid and Its Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Molecular docking studies have been employed to identify and validate the biochemical targets for various analogues of 2-Phenyl-benzooxazole-5-carboxylic acid. These studies have successfully predicted the interaction of these compounds with a range of enzymes implicated in different diseases.

For instance, halogenated derivatives of this compound have been docked against targets relevant to inflammation and cancer. The identified biochemical targets for these compounds include Cyclooxygenase-2 (COX-2) and aldo-keto reductase. nih.gov Similarly, related benzoxazole (B165842) and benzofuran (B130515) carboxamide derivatives have been studied as potential inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme for bacterial virulence. researchgate.netnih.gov Docking studies have shown these compounds binding within the catalytic site of SrtA. researchgate.netnih.gov Other related heterocyclic structures, such as benzimidazole (B57391) derivatives, have been computationally screened against enzymes like α-glucosidase, which is a target for anti-diabetic drugs. scielo.brusp.br Furthermore, analogues where the benzoxazole core is replaced by other five-membered rings like thiazole (B1198619) or triazole have been docked against targets such as Xanthine (B1682287) Oxidase (XO) and Cyclooxygenase (COX) enzymes. researchgate.netnih.gov

Table 1: Identified Biochemical Targets for this compound Analogues

| Compound Class | Biochemical Target | Protein Data Bank (PDB) ID |

| 2-(Halophenyl)benzoxazole-5-carboxylic acids | Cyclooxygenase-2 (COX-2) | 5IKR |

| 2-(Halophenyl)benzoxazole-5-carboxylic acids | Aldo-keto reductase | 1I3C |

| 2-Phenyl-benzofuran-3-carboxamide derivatives | Staphylococcus aureus Sortase A (SrtA) | 2KID |

| Thiazole carboxamide derivatives | Cyclooxygenase-1 (COX-1) | 3N8Z |

| Thiazole carboxamide derivatives | Cyclooxygenase-2 (COX-2) | 3LN1 |

| 2-Phenyl-benzimidazole sulfonic acid derivatives | α-glucosidase | 5NN5 |

Docking simulations provide detailed information about the specific molecular interactions that stabilize the ligand within the protein's binding pocket. These interactions are crucial for a compound's affinity and selectivity.

For analogues of this compound, a variety of key interactions have been identified:

Hydrogen Bonding: This is a critical interaction for many derivatives. For example, in the binding of a 2-phenyl-benzofuran-3-carboxamide analogue to S. aureus SrtA, hydrogen bonds were observed with the catalytic site residues Cys184, Trp194, and Arg197. nih.gov Similarly, thiazole carboxamide analogues targeting COX enzymes form crucial hydrogen bonds with residues like TYR-385 and SER-530 in the COX-2 active site, and with TYR-355, ARG-120, and SER-530 in the COX-1 active site. nih.gov

Hydrophobic Interactions: These interactions are essential for anchoring the ligand in the often non-polar binding pockets of enzymes. The phenyl and benzoxazole rings of the core structure frequently engage in hydrophobic interactions. In the COX-2 active site, thiazole derivatives establish multiple water-repellent interactions with amino acids such as VAL-116, PHE-518, and LEU-531. nih.gov

Pi-Stacking and Pi-Alkyl Interactions: The aromatic rings of the benzoxazole scaffold and the 2-phenyl substituent are well-suited for pi-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding site.

Table 2: Key Molecular Interactions of Analogues with Target Residues

| Compound/Analogue | Target | Key Interacting Residues | Type of Interaction |

| 2-Phenyl-benzofuran-3-carboxamide | S. aureus SrtA | Cys184, Trp194, Arg197 | Hydrogen Bonding |

| Thiazole carboxamide (Compound 2b) | COX-2 | TYR-385, SER-530, ARG-513 | Hydrogen Bonding |

| Thiazole carboxamide (Compound 2b) | COX-2 | VAL-116, PHE-518, ILE-517, LEU-531 | Hydrophobic |

| Thiazole carboxamide (Compound 2b) | COX-1 | TYR-355, HIS-90, ARG-120, GLN-192 | Hydrogen Bonding |